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Abstract

Ubiquitin-Specific Protease 3 (USP3) is a deubiquitinase (DUB) critically involved in a multitude
of cellular processes, including DNA damage repair, cell cycle regulation, and innate immunity.
While its catalytic activity—the removal of ubiquitin from substrate proteins—has been
extensively studied, a growing body of evidence highlights the essential non-catalytic functions
of USP3. These functions, often mediated by its non-catalytic domains, are pivotal for substrate
recognition, protein-protein interactions, and the assembly of larger protein complexes.
Understanding these non-enzymatic roles is crucial for the comprehensive elucidation of
USP3's biological functions and for the development of novel therapeutic strategies that
modulate its activity beyond the active site. This technical guide provides an in-depth
exploration of the non-catalytic functions of USP3, presenting quantitative data, detailed
experimental protocols, and visual representations of the key signaling pathways and
molecular interactions involved.

Introduction: Beyond the Blade - The Non-Catalytic
Roles of USP3

Deubiquitinases are traditionally viewed through the lens of their enzymatic function: cleaving
ubiquitin chains to rescue proteins from degradation or to modulate signaling pathways.
However, this perspective overlooks their capacity to act as molecular scaffolds, adaptors, and
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regulators in a manner independent of their catalytic prowess. These "moonlighting” or non-
catalytic functions are often mediated by specialized domains that facilitate protein-protein
interactions and dictate substrate specificity.

USP3 possesses a modular structure, most notably featuring a Zinc-finger Ubiquitin-Binding
Domain (ZnF-UBD) in addition to its catalytic USP domain[1][2]. The ZnF-UBD is a non-
catalytic module that plays a crucial role in recognizing and binding to ubiquitin, thereby guiding
the enzyme to its ubiquitinated substrates[1][2][3]. Emerging research indicates that these
interactions are not merely a prelude to catalysis but are fundamental to USP3's ability to act
as a scaffold, bringing together different proteins in a signaling complex.

Distinguishing between the catalytic and non-catalytic functions of USP3 is paramount for a
complete understanding of its mechanism of action. This is often achieved experimentally
through the use of a catalytically inactive mutant, USP3-C168S, in which the active site
cysteine is mutated to a serine, abolishing its deubiquitinating activity while preserving its
structural integrity and interaction capabilities[3].

Quantitative Analysis of Non-Catalytic Interactions

Quantifying the binding affinities and dynamics of USP3's non-catalytic interactions is essential
for understanding their physiological relevance. While comprehensive quantitative data
comparing wild-type and catalytically inactive USP3 across all known interactors is still an
active area of research, some key data points have emerged.
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Table 1: Summary of Quantitative Data on Non-Catalytic Interactions of USP3. This table will
be updated as more quantitative data becomes available.

Key Signaling Pathways Involving Non-Catalytic
USP3 Functions

The scaffolding function of USP3 is particularly evident in the DNA damage response and
innate immunity signaling pathways.

DNA Damage Response (DDR)

In the DDR, USP3 plays a complex role that involves both catalytic and non-catalytic functions.
It is known to counteract the activity of the E3 ubiquitin ligase RNF168[1]. While its catalytic
activity is required to deubiquitinate histone H2A and yH2AX, its ability to interact with
components of the DNA repair machinery may have a scaffolding component. Overexpression
of USP3 has been shown to impair the recruitment of the DNA damage repair factors BRCA1
and 53BP1 to sites of DNA damage[3]. This suggests that USP3, through its protein-protein
interaction domains, may regulate the assembly and disassembly of repair complexes.
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Figure 1. USP3 in the DNA Damage Response.

Innate Immune Signaling

USP3 is a negative regulator of the TLR/IL1B-induced inflammatory signaling pathway. It
achieves this by targeting the adaptor protein MyD88 for deubiquitination[6][7]. Crucially,
studies have shown that the catalytically inactive USP3-C168S mutant retains a stronger
interaction with MyD88 compared to the wild-type protein[6]. This suggests that while the
catalytic activity is required to shut down the signal, the initial, stable interaction is a non-
catalytic scaffolding function. This interaction likely involves both the ZnF-UBD binding to
ubiquitin chains on MyD88 and other protein-protein interaction surfaces on USP3.
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Figure 2. Non-catalytic scaffolding of USP3 in innate immunity.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the non-catalytic
functions of USP3.

Co-immunoprecipitation (Co-IP) to Detect USP3 Protein
Interactions

This protocol is designed to identify proteins that interact with USP3 in a cellular context. The
use of the catalytically inactive USP3-C168S mutant is crucial for distinguishing between
transient, catalysis-dependent interactions and stable, scaffolding-based interactions.

Materials:

o Cell lines expressing FLAG-tagged wild-type USP3 or USP3-C168S.
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e Co-IP Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and
protease inhibitor cocktail.

e Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich).

e Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1% NP-40.

o Elution Buffer: 0.1 M Glycine-HCI, pH 3.5 or 3X FLAG peptide.

o SDS-PAGE and Western blotting reagents.

Procedure:

e Cell Lysis:

[¢]

Culture cells to ~80-90% confluency.

Wash cells twice with ice-cold PBS.

[¢]

[e]

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[¢]

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

e Immunoprecipitation:

o Equilibrate the anti-FLAG M2 affinity gel by washing three times with Co-IP Lysis Buffer.

o Add the equilibrated affinity gel to the cell lysate.

o Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

e Washing:

o Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

o Discard the supernatant.
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o Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

e Elution:

o Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room
temperature.

o Alternatively, for a milder elution, use 3X FLAG peptide according to the manufacturer's
instructions.

o Neutralize the glycine elution with 1.5 M Tris-HCI, pH 8.8.
e Analysis:

o Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
suspected interacting partners.

o For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
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Figure 3. Co-immunoprecipitation workflow for USP3.
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Hydrogen-Deuterium Exchange Mass Spectrometry
(HDX-MS) for Mapping Binding Sites

HDX-MS is a powerful technique to map the interaction interface between USP3's non-catalytic
domains and its binding partners, such as small molecules or other proteins. This protocol is

adapted from the methodology used to map the binding site of compound 59 on the USP3 ZnF-
UBD[2][8].

Materials:
» Purified recombinant USP3 protein (or its ZnF-UBD domain).

o D20-based buffer (same composition as the protein storage buffer, but with D20 instead of
H20).

e Quench Buffer: 0.1% trifluoroacetic acid (TFA), pH 2.5, ice-cold.
e Online pepsin column.

e LC-MS system.

Procedure:

e Deuterium Labeling:

o Initiate the exchange reaction by diluting the USP3 protein sample into the D20-based
buffer (typically a 1:10 or 1:20 dilution).

o Incubate for various time points (e.g., 10s, 1min, 10min, 1hr) at a controlled temperature
(e.g., 20°C).

o Perform parallel experiments with USP3 in the presence and absence of the interacting
partner (e.g., compound 59).

e Quenching:

o Stop the exchange reaction by adding ice-cold Quench Buffer to rapidly lower the pH to
~2.5 and the temperature to 0°C.
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e Digestion and Separation:

o Immediately inject the quenched sample onto an LC system equipped with an online
pepsin column for digestion at low temperature.

o Separate the resulting peptides using a C18 analytical column with a gradient of
acetonitrile in 0.1% formic acid.

e Mass Spectrometry:

o Analyze the eluted peptides using a high-resolution mass spectrometer to measure the
mass increase due to deuterium incorporation.

o Data Analysis:
o Identify the peptides using data from an undeuterated control run.
o Calculate the deuterium uptake for each peptide at each time point.

o Compare the deuterium uptake between the free and bound states of USP3. Regions with
reduced deuterium uptake in the bound state represent potential interaction sites.
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Figure 4. Hydrogen-Deuterium Exchange Mass Spectrometry workflow.

Future Directions and Therapeutic Implications

The exploration of USP3's non-catalytic functions is a burgeoning field with significant
therapeutic potential. Targeting these functions offers a promising alternative to the
development of active-site inhibitors, which can be challenging due to the conserved nature of

the USP catalytic domain.

¢ Targeting the ZnF-UBD: The identification of small molecules like compound 59 that bind to
the non-catalytic ZnF-UBD opens the door for the development of allosteric modulators or
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protein-protein interaction inhibitors[1][2]. Such compounds could be refined to either block
substrate recognition or to stabilize or destabilize specific protein complexes involving USP3.

o Deubiquitinase-Targeting Chimeras (DUBTACS): The non-catalytic domains of USP3 could
be harnessed for the development of DUBTACSs. These are bifunctional molecules that
recruit a DUB to a specific ubiquitinated protein, leading to its stabilization. A ligand that
binds to the ZnF-UBD of USP3 could be linked to a ligand for a target protein of interest,
thereby directing USP3 to deubiquitinate and rescue it from degradation[1][2].

Conclusion

The non-catalytic functions of USP3 are integral to its biological roles, providing a layer of
regulation and specificity that extends beyond its enzymatic activity. The ability of USP3 to act
as a molecular scaffold, mediated primarily through its ZnF-UBD, is critical for its involvement in
key cellular processes such as the DNA damage response and innate immunity. The
experimental approaches outlined in this guide, particularly the use of catalytically inactive
mutants and techniques like Co-IP and HDX-MS, are essential tools for dissecting these non-
catalytic functions. A deeper understanding of these roles will not only enhance our
fundamental knowledge of USP3 biology but also pave the way for innovative therapeutic
strategies that target the non-catalytic facets of this important deubiquitinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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deubiquitinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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